molecular formula C19H20ClN3O2 B240024 2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B240024
M. Wt: 357.8 g/mol
InChI Key: SBQVEHZQVIAQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MLN8054, is a potent and selective inhibitor of the Aurora A kinase. This compound has been widely studied for its potential applications in cancer therapy and other scientific research areas.

Mechanism of Action

MLN8054 is a selective inhibitor of Aurora A kinase, which plays a critical role in regulating mitosis. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activation and subsequent phosphorylation of downstream targets. This leads to mitotic defects and cell death in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce mitotic defects and cell death in cancer cells by inhibiting Aurora A kinase. In addition, MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, both as a single agent and in combination with other chemotherapeutic agents. MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.

Advantages and Limitations for Lab Experiments

MLN8054 has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of Aurora A kinase in cancer and other diseases. MLN8054 has also been optimized for high yield and purity, which makes it easy to use in lab experiments. However, there are also limitations to using MLN8054 in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, MLN8054 has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the study of MLN8054. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the combination of MLN8054 with other chemotherapeutic agents to enhance its antitumor activity. In addition, MLN8054 has potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections, which warrant further investigation. Overall, the study of MLN8054 has the potential to lead to new insights into the role of Aurora A kinase in cancer and other diseases, and to the development of new therapeutic agents.

Synthesis Methods

The synthesis of MLN8054 involves the reaction of 2-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with 2-(4-methylpiperazin-1-yl)acetyl chloride. This synthesis method has been optimized to produce high yields of pure MLN8054.

Scientific Research Applications

MLN8054 has been extensively studied for its potential applications in cancer therapy. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 has demonstrated potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. In addition to its role in cancer therapy, MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.

properties

Product Name

2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)15-7-3-5-9-17(15)21-18(24)14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3,(H,21,24)

InChI Key

SBQVEHZQVIAQAW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.